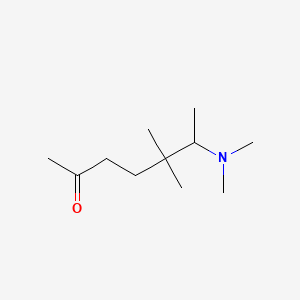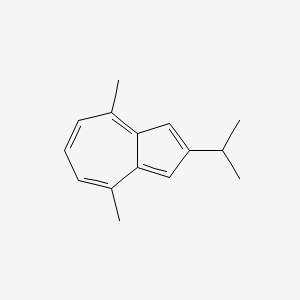
2-Isopropyl-4,8-dimethylazulene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-4,8-dimethylazulene is an aromatic hydrocarbon with the molecular formula C₁₅H₁₈. It is a derivative of azulene, a compound known for its deep blue color and unique chemical properties. This compound is also referred to as Vetivazulene or Elemazulene .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-4,8-dimethylazulene typically involves the functionalization of azulene derivatives. One common method includes the protection of specific positions on the azulene ring to control reactivity and introduce desired functional groups. For example, guaiazulene, a related compound, can be converted to various derivatives through controlled reactions .
Industrial Production Methods: Industrial production of this compound often involves the extraction and modification of natural azulene sources, such as essential oils from plants like Matricaria chamomilla. The azulene is then subjected to dehydration and dehydrogenation processes to yield the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Isopropyl-4,8-dimethylazulene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution can introduce alkyl or halogen groups .
Applications De Recherche Scientifique
2-Isopropyl-4,8-dimethylazulene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying aromaticity.
Biology: It has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the development of optoelectronic devices due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 2-Isopropyl-4,8-dimethylazulene involves its interaction with biological molecules and pathways. For instance, it can generate singlet oxygen when activated by light, which can induce oxidative stress in cells. This property is utilized in antimicrobial photodynamic therapy. Additionally, its anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines .
Comparaison Avec Des Composés Similaires
Guaiazulene: Another azulene derivative with similar anti-inflammatory properties.
Chamazulene: Known for its deep blue color and use in cosmetics and medicinal products.
Sodium 3-ethyl-7-isopropyl-1-azulenesulfonate: Used for its anti-peptic activity.
Uniqueness: 2-Isopropyl-4,8-dimethylazulene stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity .
Propriétés
Numéro CAS |
529-08-8 |
|---|---|
Formule moléculaire |
C15H18 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
4,8-dimethyl-2-propan-2-ylazulene |
InChI |
InChI=1S/C15H18/c1-10(2)13-8-14-11(3)6-5-7-12(4)15(14)9-13/h5-10H,1-4H3 |
Clé InChI |
APVKGMMYGFJZHY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=C(C=C2C(=CC=C1)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[S(R)]-N-[(S)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14753470.png)
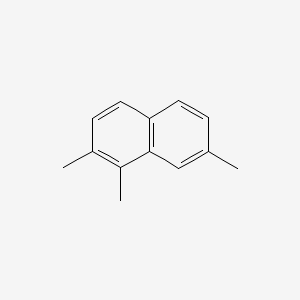

![6-methyl-3-(trimethylsilyl)dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B14753496.png)
![(2R,3S,5R)-5-[2-chloro-6-(methylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B14753508.png)

![2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxybutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide](/img/structure/B14753518.png)
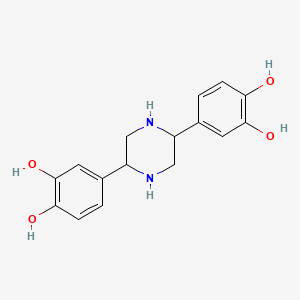
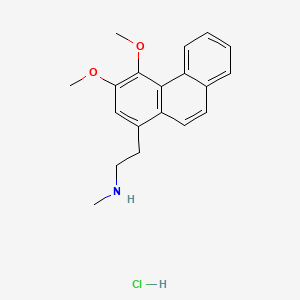

![Aceanthryleno[2,1-a]aceanthrylene-5,13-dione](/img/structure/B14753534.png)
![methyl (4R)-4-[(3S,5R,10S,12S,13R,14R,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14753556.png)
